Squalene
Overview
Description
Squalene is a naturally occurring organic compound classified as a triterpenic hydrocarbon. It is a crucial intermediate in the biosynthesis of cholesterol and other sterols in plants and animals. This compound was first identified in 1916 in the liver oil of deep-sea sharks by the Japanese chemist Mitsumaru Tsujimoto, which is why it is named after the shark family "Squalidae" . It is widely distributed in nature, found in various plants, animals, and microorganisms .
Scientific Research Applications
Squalene has a wide range of applications in various fields:
Chemistry: Used as a precursor in the synthesis of sterols and other complex molecules.
Biology: Plays a role in the biosynthesis of cholesterol and other sterols in living organisms.
Industry: Employed in cosmetics for its moisturizing and emollient properties, and in pharmaceuticals for its stability and biocompatibility
Mechanism of Action
Target of Action
Squalene is a naturally occurring linear triterpene formed via the mevalonate or MEP biosynthetic pathway . It is widely distributed in microorganisms, plants, and animals . The primary target of this compound is This compound monooxygenase , an enzyme that plays a crucial role in the biosynthesis of sterols .
Mode of Action
This compound interacts with its target, this compound monooxygenase, to initiate the conversion of this compound into 2,3-oxidothis compound . This conversion is the first oxygenation step in the sterol biosynthesis pathway . This compound monooxygenase catalyzes the oxidation of one of this compound’s terminal double bonds, resulting in 2,3-oxidothis compound .
Biochemical Pathways
This compound is a key intermediate in the mevalonate-cholesterol pathway . It is synthesized by coupling two molecules of farnesyl pyrophosphate . The conversion of this compound to 2,3-oxidothis compound is the first step in the synthesis of sterols, including cholesterol and ergosterol . This process involves a series of reactions, including the removal of three methyl groups, the reduction of one double bond by NADPH, and the migration of the other double bond .
Pharmacokinetics
It is known that this compound is ubiquitously distributed in human tissues, where it is transported in serum generally in association with very low-density lipoproteins . This compound has been found to form nanoassemblies with better pharmacokinetics when linked to a bioactive compound .
Result of Action
The action of this compound has several molecular and cellular effects. It plays a critical role in cellular physiological processes . It is also known to maintain the redox balance in cells, scavenge excessive O2ˉ, and alleviate lipid peroxidation damage . Moreover, this compound has been found to have potential inhibitory effects on DNA topoisomerase II alpha .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the oxidative potential of the environment can affect the susceptibility of this compound to lipid peroxidation . Additionally, bioprocess conditions and regulation factors can influence the production of this compound in microbes .
Safety and Hazards
Formulations containing Squalene indicate it is not a significant human skin irritant or sensitizer . Limited contact sensitization tests indicate this compound is not a significant contact allergen or irritant . It is concluded that both Squalane and this compound are safe as cosmetic ingredients in the present practices of use and concentration .
Future Directions
With the increased demand for squalene along with regulations on shark-derived this compound, there is a need to find alternatives for this compound production which are low-cost as well as sustainable . Microbial platforms are being considered as a potential option to meet such challenges . Considerable progress has been made using both wild-type and engineered microbial strains for improved productivity and yields of this compound .
Biochemical Analysis
Biochemical Properties
Squalene plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound synthase (SQS) catalyzes the fusion of two FPP molecules into one molecule of this compound .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . This compound, the main component of skin surface polyunsaturated lipids, shows some advantages for the skin as an emollient and antioxidant, and for hydration and its antitumor activities .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: Squalene can be synthesized through the coupling of two molecules of farnesyl pyrophosphate, a process that occurs naturally in many organisms . In the laboratory, this compound can be produced through chemical synthesis involving the oligomerization of isoprene units.
Industrial Production Methods: Traditionally, this compound has been extracted from shark liver oil, but due to environmental concerns and the decline in shark populations, alternative sources have been explored. Microbial production using genetically engineered strains of yeast and bacteria has become a sustainable and efficient method . For instance, Saccharomyces cerevisiae and Yarrowia lipolytica have been engineered to overproduce this compound . Additionally, plant sources such as olive oil, amaranth oil, and rice bran oil are also used for commercial extraction .
Types of Reactions:
Hydrogenation: this compound can be hydrogenated to form squalane, a saturated hydrocarbon used in cosmetics and pharmaceuticals.
Cracking: Thermal decomposition of this compound can yield smaller hydrocarbons such as isoprene.
Common Reagents and Conditions:
Oxidation: Catalyzed by this compound monooxygenase in biological systems.
Hydrogenation: Typically performed using palladium or nickel catalysts under mild conditions (e.g., 3 bar H₂ and 70°C).
Cracking: Conducted at high temperatures (above 723 K) with or without catalysts.
Major Products:
This compound epoxide: from oxidation.
Squalane: from hydrogenation.
Isoprene and other smaller hydrocarbons: from cracking.
Comparison with Similar Compounds
Squalene is unique due to its high degree of unsaturation and its role as a biosynthetic precursor. Similar compounds include:
β-Carotene: A precursor to vitamin A with antioxidant properties.
Coenzyme Q10 (Ubiquinone): Involved in cellular energy production and also acts as an antioxidant.
Vitamins A, E, and K: Fat-soluble vitamins with various biological functions.
This compound stands out for its extensive use in both biological systems and industrial applications, particularly in cosmetics and pharmaceuticals.
Properties
CAS No. |
7683-64-9 |
---|---|
Molecular Formula |
C30H50 |
Molecular Weight |
410.7 g/mol |
IUPAC Name |
(14E,18E)-2,6,10,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexaene |
InChI |
InChI=1S/C30H50/c1-25(2)15-11-19-29(7)23-13-21-27(5)17-9-10-18-28(6)22-14-24-30(8)20-12-16-26(3)4/h15-18,23-24H,9-14,19-22H2,1-8H3/b27-17+,28-18?,29-23+,30-24? |
InChI Key |
YYGNTYWPHWGJRM-MSTSHSMFSA-N |
Isomeric SMILES |
CC(=CCCC(=CCCC(=CCC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)C)C)C |
SMILES |
CC(=CCCC(=CCCC(=CCCC=C(C)CCC=C(C)CCC=C(C)C)C)C)C |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC=C(C)CCC=C(C)CCC=C(C)C)C)C)C |
boiling_point |
545 °F at 25 mmHg (NTP, 1992) 421.3 °C |
Color/Form |
Oil; crystals from ether/methanol (-5 °C) |
density |
0.8584 at 68 °F (NTP, 1992) - Less dense than water; will float 0.8584 g/cu cm at 20 °C |
flash_point |
greater than 235 °F (NTP, 1992) 110 °C - closed cup |
melting_point |
-103 °F (NTP, 1992) -4.8 °C -75 °C |
111-02-4 7683-64-9 11051-27-7 |
|
physical_description |
Trans-squalene is a clear, slightly yellow liquid with a faint odor. Density 0.858 g / cm3. Liquid with a mild agreeable odor; Absorbs oxygen and becomes viscous like linseed oil; [Merck Index] Clear, colorless to slightly yellow viscous liquid; [Acros Organics MSDS] Liquid |
Pictograms |
Health Hazard |
shelf_life |
Stable under recommended storage conditions. |
solubility |
less than 1 mg/mL at 66 °F (NTP, 1992) Practically insoluble in water. Freely soluble in ether, petroleum ether, carbon tetrachloride, acetone, other fat solvents; sparingly soluble in alcohol, glacial acetic acid Slightly soluble in alcohol; soluble in lipids and organic solvents |
Synonyms |
Squalene |
vapor_pressure |
6.3X10-6 mm Hg at 25 °C (est) |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is squalene and what is its biological role?
A1: this compound is a natural triterpenoid, a type of lipid composed of isoprene units. It acts as a key intermediate in the biosynthesis of sterols like cholesterol in animals and ergosterol in fungi. In plants, this compound is a precursor to various triterpenes and sterols. [, , , ]
Q2: How does this compound relate to cholesterol biosynthesis?
A2: this compound is a crucial precursor to cholesterol. It undergoes cyclization by the enzyme this compound epoxidase to form 2,3-oxidothis compound, which is then further cyclized by oxidothis compound cyclase to produce lanosterol. Lanosterol is subsequently converted into cholesterol through a series of enzymatic reactions. [, , ]
Q3: Can this compound synthase inhibitors affect cholesterol levels?
A3: Yes, this compound synthase catalyzes the formation of this compound from farnesyl pyrophosphate. Inhibition of this enzyme leads to decreased cholesterol synthesis. Squalestatin 1 (SQ1) is an example of a this compound synthase inhibitor known to block cholesterol biosynthesis, causing an accumulation of metabolites like farnesyl pyrophosphate and farnesol. [, , ]
Q4: How do certain compounds affect this compound metabolism in the context of antifungal activity?
A4: Azathis compound and its derivatives, like 2,3-dihydro-2-azathis compound and its N-oxide, act as inhibitors of this compound-hopene cyclase, an enzyme essential for hopanoid biosynthesis in certain bacteria. By inhibiting this enzyme, these compounds can disrupt hopanoid production, which is essential for the growth of some bacteria. [, ]
Q5: Does this compound play a role in drug-induced CYP3A induction?
A5: Research suggests that inhibiting 2,3-oxidothis compound:lanosterol cyclase with specific inhibitors like Ro 48-8071 and BIBX 79 can lead to the accumulation of this compound metabolites. These metabolites activate the pregnane X receptor (PXR), a nuclear receptor that regulates the expression of drug-metabolizing enzymes including CYP3A. This activation leads to increased CYP3A expression. []
Q6: What is the chemical formula and molecular weight of this compound?
A6: The molecular formula of this compound is C30H50, and its molecular weight is 410.72 g/mol. [, ]
Q7: What spectroscopic techniques are useful for identifying and characterizing this compound?
A7: Various spectroscopic techniques can be employed to identify and characterize this compound. These include:
- Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates this compound from other compounds and provides information about its mass-to-charge ratio, allowing for its identification. [, ]
- Fourier Transform Infrared Spectroscopy (FTIR): FTIR analysis helps identify functional groups present in this compound based on their characteristic absorption patterns. []
- Nuclear Magnetic Resonance Spectroscopy (NMR): NMR provides detailed information about the structure and connectivity of atoms in this compound. []
Q8: Are there alternative biological sources for this compound production?
A8: Yes, due to ethical concerns surrounding shark fishing, alternative sources for this compound production are being explored. These include:
- Plant-based sources: Olive oil, amaranth seed oil, and rice bran oil are known to contain significant amounts of this compound. [, , , , ]
- Microbial sources: Yeast-like fungi like Pseudozyma sp. have been identified as potential sources for this compound production. []
Q9: What are some applications of this compound?
A9: this compound finds applications in various industries:
- Cosmetics: this compound is a common ingredient in moisturizers, sunscreens, and other skincare products due to its emollient and antioxidant properties. [, ]
- Pharmaceuticals: It is used as an adjuvant in vaccines, enhancing the immune response. [, ]
Q10: How can computational chemistry and modeling be used to study this compound and its interactions?
A10: Computational chemistry plays a crucial role in understanding this compound interactions and developing inhibitors for enzymes involved in its metabolism.
- Molecular Docking: This technique predicts the preferred orientation of a molecule, like an inhibitor, when bound to a target protein, such as this compound synthase or this compound epoxidase. [, ]
- Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of this compound and its interactions with enzymes over time. []
- Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models correlate the structure of this compound analogs with their biological activity, aiding in the design of more potent inhibitors. [, , ]
Q11: What are some analytical methods used to quantify this compound?
A11: Common analytical methods for this compound quantification include:
- High-Performance Liquid Chromatography (HPLC): This technique separates and quantifies this compound based on its interactions with a stationary phase. [, ]
- Thin-Layer Chromatography (TLC): TLC is a simpler technique used for the qualitative and semi-quantitative analysis of this compound. []
Q12: Are there any concerns regarding the safety of using this compound?
A13: While generally considered safe for topical and dietary use, some individuals may experience allergic reactions to this compound. More research is needed to fully understand its long-term effects and potential toxicity. [, ]
Q13: What are the environmental implications of this compound production?
A14: The traditional source of this compound, shark liver oil, raises ecological concerns due to the overfishing of sharks. Shifting towards sustainable alternatives like plant-based or microbial sources is crucial for minimizing the environmental impact. [, , ]
Q14: How can research infrastructure and resources aid in advancing this compound research?
A14: Continued research on this compound benefits from access to:
- Genomic Databases: These databases provide genetic information about various organisms, facilitating the identification of genes involved in this compound biosynthesis and the development of genetically engineered organisms for this compound production. [, , , ]
- High-Throughput Screening Platforms: These platforms allow for the rapid screening of large libraries of compounds for potential this compound synthase or this compound epoxidase inhibitors. [, ]
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